Dodecylhexylphthalat

Übersicht

Beschreibung

Decyl hexyl phthalate is a phthalate ester used as a plasticizer and additive . It is used in toxicology studies as well as risk assessment studies of food contamination that occurs via migration of phthalates into foodstuffs from food-contact materials (FCM) .

Synthesis Analysis

Phthalates are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The properties of the phthalate can be varied by changing the alcohol, allowing for an almost limitless range of products .

Molecular Structure Analysis

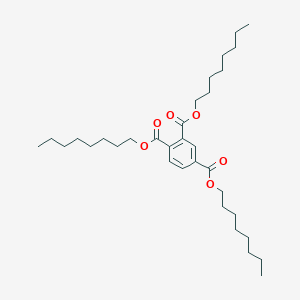

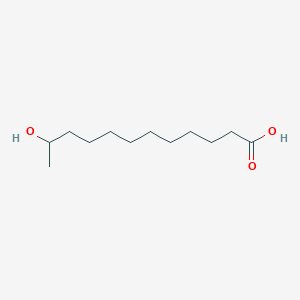

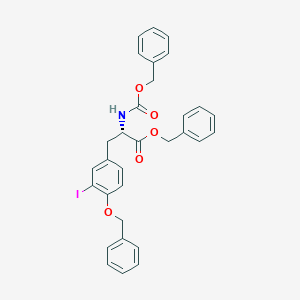

The molecular formula of Decyl hexyl phthalate is C24H38O4 . Its average mass is 390.556 Da and its monoisotopic mass is 390.277008 Da .

Chemical Reactions Analysis

Phthalates, including Decyl hexyl phthalate, are mainly used as plasticizers, i.e., substances added to plastics to increase their flexibility, transparency, durability, and longevity .

Physical And Chemical Properties Analysis

Decyl hexyl phthalate has a density of 1.0±0.1 g/cm3, a boiling point of 416.4±13.0 °C at 760 mmHg, and a flash point of 222.3±9.3 °C . Its molar volume is 396.3±3.0 cm3 . The air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as di-2-ethylhexyl phthalate (DEHP) .

Wissenschaftliche Forschungsanwendungen

Biodegradation

Dodecylhexylphthalat, wie andere Phthalate, können durch bestimmte Bakterienstämme abgebaut werden . Beispielsweise wurde festgestellt, dass ein neuartiger Stamm von Enterobacter spp., YC-IL1, der aus kontaminiertem Boden isoliert wurde, DEHP (100 %) und eine breite Palette von Phthalsäureester PAEs effizient abbaut . Dies deutet auf potenzielle Anwendungen in der Bioremediation von PAE-kontaminierten Standorten hin .

Toxizitätsbewertung

Phthalate, einschließlich this compound, wurden auf ihre toxischen Wirkungen auf aquatische Ökosysteme untersucht . Die akute Toxizität von DEHP wurde an mehreren trophischen Modellen untersucht, darunter Algen (Chlorella vulgaris), Daphnia magna und Fische (Danio rerio, Pseudorasbora parva) . Diese Forschung trägt zum Verständnis der Gesundheitsrisiken von Phthalaten für Wasserumgebungen bei .

Endokrine Disruption

Phthalate werden als endokrine Disruptoren (EDCs) erkannt und ihre schädlichen Auswirkungen auf Menschen und Tiere haben erhebliche Aufmerksamkeit erregt . Studien zu this compound können zu unserem Verständnis der Auswirkungen von EDCs auf die reproduktive Gesundheit beitragen.

Industrielle Anwendungen

This compound, wie andere Phthalate, wird in vielen industriellen und Konsumgütern wie Verpackungen, Spielzeug, Kleidung, Körperpflegeprodukten und Baustoffen verwendet . Das Verständnis seiner Eigenschaften und Auswirkungen kann zu einer sichereren und effektiveren Verwendung in diesen Anwendungen führen.

Biodegradation Kinetik

Die Biodegradationskinetik von DEHP durch neu isolierte Bakterienstämme wurde untersucht . Diese Forschung kann dazu beitragen, die Verwendung dieser Stämme für Bioremediationszwecke zu optimieren.

Wirkmechanismus

Target of Action

Decyl hexyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the endocrine system , affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . Phthalates also interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

Phthalates and natural hormones are in competitive binding to transport proteins such as Corticosteroid-Binding Globulin (CBG) . Phthalates can easily bind to CBG and trigger cortisol levels disruption . High molecular weight phthalates (HMWP), such as DEHP, di-iso-nonyl phthalate (DiNP), di-n-octyl phthalate (DnOP), and di-iso-decyl phthalate (DiDP), exhibited a higher binding affinity in comparison to low molecular weight phthalates (LMWP) .

Biochemical Pathways

The biochemical pathways involved in the degradation of phthalates like DEHP include an initial hydrolytic pathway of degradation followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates . Another study suggests that DEHP can be consumed using a dual biodegradation pathway diverged from the isomeric products of benzoate .

Pharmacokinetics

Pharmacokinetics of phthalates involves the metabolism of the compound into various metabolites. For instance, DEHP is metabolized into mono-(2-ethylhexyl) phthalate (MEHP), mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP), and mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP) . These metabolites represent the major share of DEHP metabolites excreted in urine .

Result of Action

The result of the action of phthalates like DEHP can lead to various health effects. They are associated with neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Action Environment

Phthalates are ubiquitous environmental contaminants taken up by the general population . This has raised concern because phthalates are considered to be endocrine-disrupting chemicals . It is supposed that phthalates and other endocrine-disrupting chemicals might have contributed to adverse trends in reproductive medicine . The widespread use of phthalates in various products results in their accumulation in the environment . Therefore, environmental factors significantly influence the action, efficacy, and stability of phthalates .

Safety and Hazards

Zukünftige Richtungen

Future research directions include developing energy-efficient and effective technologies to eliminate these harmful substances from the atmosphere . It is also important to identify sustainable and scalable interventions for increasing public awareness, and restricting chronic phthalate exposure to individual and the population at large through relevant policy legislations .

Eigenschaften

IUPAC Name |

2-O-decyl 1-O-hexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-10-11-12-16-20-28-24(26)22-18-14-13-17-21(22)23(25)27-19-15-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQBXAQAHHFSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874013 | |

| Record name | Hexyl decyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25724-58-7 | |

| Record name | Decyl hexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25724-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025724587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl decyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl hexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)